2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-indene-1,3(2H)-dione is a complex organic compound that features a benzimidazole moiety fused with an indene-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-indene-1,3(2H)-dione typically involves the condensation of 1-methylbenzimidazole with indene-1,3-dione under acidic or basic conditions. The reaction is often carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-indene-1,3(2H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to the disruption of cellular processes, ultimately resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: A simpler structure with similar biological activities.
Indene-1,3-dione: Shares the indene-dione moiety but lacks the benzimidazole ring.
2-Phenyl-1H-benzo[d]imidazole: Similar structure with a phenyl group instead of the indene-dione moiety.
Uniqueness
2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-indene-1,3(2H)-dione is unique due to its combined benzimidazole and indene-dione structures, which confer distinct chemical and biological properties. This dual functionality enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C17H12N2O2 |
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Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C17H12N2O2/c1-19-13-9-5-4-8-12(13)18-17(19)14-15(20)10-6-2-3-7-11(10)16(14)21/h2-9,14H,1H3 |
InChI Key |
LOLFWAHPNHAERK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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